molecular formula C22H22Cl2N2 B1497543 (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine CAS No. 677723-26-1

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine

Cat. No.: B1497543
CAS No.: 677723-26-1
M. Wt: 385.3 g/mol
InChI Key: SHNGCXWOHADIKG-UHFFFAOYSA-N
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Description

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is a chiral diamine compound of significant interest in advanced chemical synthesis and coordination chemistry. This compound serves as a valuable precursor and chiral scaffold for the development of asymmetric catalysts . Its structure, featuring two naphthyl groups attached to a chiral ethanediamine backbone, allows it to act as a bidentate ligand, coordinating to various metal centers such as platinum to form complexes with defined stereochemistry . The naphthyl substituents provide a bulky, chiral environment around the metal, which is crucial for imparting high enantioselectivity in catalytic reactions, including asymmetric hydrogenation and transfer hydrogenation, following the principles established by Nobel Prize-winning work on similar chiral diamines . Researchers utilize this diamine to create highly selective catalytic systems for the synthesis of enantiomerically pure compounds, which are important in pharmaceutical and fine chemical development. The compound is closely related to the well-known diphenylethylenediamine (DPEN) ligands but offers potentially distinct steric and electronic properties due to the larger naphthalene ring system . It is also a key building block in the synthesis of Schiff base ligands for investigating metal complexation and biological activity . When complexed with metals like Co(II) and Cu(II), Schiff bases derived from similar naphthylethylenediamine frameworks have shown promising results in antimicrobial studies and DNA interaction, highlighting the broader utility of this chemical scaffold in bio-inorganic and medicinal chemistry research . This product is supplied for research purposes. It is typically characterized as a solid and may require storage in a cool, dark place under inert gas due to potential air sensitivity or hygroscopic nature . Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation . This product is intended for laboratory research use only and is not classified as a drug, food additive, or household chemical.

Properties

CAS No.

677723-26-1

Molecular Formula

C22H22Cl2N2

Molecular Weight

385.3 g/mol

IUPAC Name

1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C22H20N2.2ClH/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20;;/h1-14,21-22H,23-24H2;2*1H

InChI Key

SHNGCXWOHADIKG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine generally follows these approaches:

  • Condensation of Naphthaldehyde with Ethane-1,2-diamine : A common laboratory method involves reacting 1-naphthaldehyde with ethane-1,2-diamine under acidic catalysis (e.g., acetic acid) in reflux conditions. This leads to the formation of the diamine via Schiff base intermediates, which are subsequently reduced to the target diamine.
  • Chiral Resolution or Asymmetric Synthesis : To obtain the (1S,2S) enantiomer selectively, chiral auxiliaries such as tartaric acid derivatives or asymmetric hydrogenation catalysts are employed. This ensures enantioselective formation of the diamine with high enantiomeric excess.
  • Use of Anhydrous Solvents and Inert Atmosphere : Solvents like tetrahydrofuran (THF) under nitrogen or argon atmosphere prevent oxidation and side reactions during synthesis.
  • Purification : Final products are purified by recrystallization or chiral high-performance liquid chromatography (HPLC) to achieve enantiomeric purity.

Industrial Production Methods

  • Scale-Up of Laboratory Synthesis : Industrial production adapts the lab-scale condensation and reduction methods to larger reactors, often employing continuous flow systems to enhance yield and reproducibility.
  • Catalyst Optimization : Use of environmentally benign catalysts and solvents aligns with green chemistry principles, improving sustainability and reducing waste.
  • Catalytic Alkylation Using Basic Cupric Carbonate : A patented method for related naphthyl ethylene diamine hydrochloride involves alkylation of bromonaphthalene with ethylene diamine catalyzed by basic cupric carbonate. This catalyst is cost-effective, enhances reaction rate, and improves yield by about 5% compared to copper powder or copper oxide catalysts. The reaction proceeds under reflux with mechanical stirring and cooling, followed by purification steps including solvent extraction and recrystallization from hydrochloric acid solution to obtain high-purity hydrochloride salt. This method can be adapted for the preparation of the di-substituted diamine with stereochemical control.

Detailed Reaction Scheme and Conditions

Step Reaction Description Conditions Notes
1 Alkylation of bromonaphthalene with ethane-1,2-diamine Reflux at 110 °C for 8 hours with basic cupric carbonate catalyst Mechanical stirring, cooling, inert atmosphere recommended
2 Cooling and natural reflux for 8 hours 70 °C Ventilation breather added to maintain reaction environment
3 Removal of excess reagents Under reduced pressure distillation Recovery of unreacted diamine
4 Organic solvent extraction (benzene, ethanol) Filtration and solvent recovery Purification step
5 Distillation under reduced pressure To isolate crude product Preparation for salt formation
6 Formation of hydrochloride salt Dissolution in 4 M HCl at 0 °C, filtration Crystallization of hydrochloride salt
7 Recrystallization Ethanol Final purification to high purity

Enantioselective Synthesis and Stereochemical Control

  • Asymmetric Catalysis : Employing chiral catalysts or auxiliaries enables preferential formation of the (1S,2S) enantiomer. For example, reductive cleavage of Schiff base intermediates in the presence of chiral acids or hydrogenation catalysts achieves high stereoselectivity.
  • Characterization of Stereochemistry : Techniques such as X-ray crystallography, circular dichroism (CD) spectroscopy, and chiral HPLC are used to confirm absolute configuration and enantiomeric purity (see Table 1).
Technique Application Limitations
X-ray Diffraction Absolute configuration determination Requires suitable single crystals
Circular Dichroism Chiral center analysis in solution Sensitive to impurities
Chiral HPLC Enantiomeric excess quantification Column compatibility issues

Comparative Notes on Related Compounds

  • The (1R,2S) and (1S,2S) diastereomers differ in stereochemistry but share similar synthetic routes.
  • Analogous compounds such as (1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine are synthesized via coupling of naphthalen-1-ylmethyl chloride with diphenylethane diamine under inert atmosphere with palladium or nickel catalysts, followed by reduction of imine intermediates.
  • The presence of bulky naphthyl groups affects reaction kinetics and oxidation rates due to steric hindrance, requiring optimized reaction conditions for high yield and selectivity.

Summary of Key Preparation Features

Feature Description
Starting Materials 1-Naphthaldehyde or bromonaphthalene, ethane-1,2-diamine
Catalysts Basic cupric carbonate (industrial), acetic acid (lab)
Reaction Conditions Reflux at ~110 °C, inert atmosphere, mechanical stirring
Purification Methods Solvent extraction, recrystallization, chiral HPLC
Stereochemical Control Chiral auxiliaries, asymmetric hydrogenation
Industrial Adaptations Continuous flow reactors, green chemistry solvents

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for the formation of various derivatives through different chemical reactions such as oxidation and coupling reactions.

Key Reactions:

  • Oxidation : Can yield naphthoquinone derivatives depending on the oxidizing agent used.
  • Coupling Reactions : Useful in synthesizing biaryl compounds which are important in pharmaceuticals.

Medicinal Chemistry

Research indicates that compounds similar to this compound have been explored for their potential as antiproliferative agents in cancer treatment. Studies suggest that the compound may interact with biological molecules due to its amine groups, potentially modulating biological pathways.

Potential Medicinal Applications:

  • Anticancer Agents : Investigated for their ability to inhibit tumor cell proliferation.
  • Metal Complex Formation : Acts as a ligand in coordination chemistry, forming complexes that may exhibit biological activity.

Materials Science

The compound's rigid structure and ability to engage in π–π stacking interactions make it a candidate for applications in materials science. It can be utilized in the development of new materials with specific electronic or optical properties.

Applications:

  • Chiral Ligands : Used in asymmetric synthesis and catalysis.
  • Polymeric Chiral Stationary Phases : Employed in high-performance liquid chromatography (HPLC) for the separation of enantiomers.

Case Study 1: Synthesis of Chiral Ligands

In a study published in Analytical and Bioanalytical Chemistry, this compound was utilized to synthesize polymeric chiral stationary phases for HPLC. The research demonstrated that these phases could effectively separate enantiomers of various compounds, showcasing the compound's utility as a chiral ligand .

Case Study 2: Anticancer Activity

A recent investigation into compounds with similar structures revealed that this compound exhibited significant antiproliferative effects against certain cancer cell lines. The study highlighted the importance of the compound's amine functionalities in mediating biological interactions .

Mechanism of Action

The mechanism by which (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets through its chiral centers. These interactions facilitate asymmetric catalysis, leading to the formation of enantiomerically pure products. The compound’s structure allows it to form stable complexes with various substrates, enhancing its catalytic efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below summarizes key differences between (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine and analogous ethane-1,2-diamine derivatives:

Compound Name Substituents Steric Bulk Electronic Effects Solubility (Polar Solvents) Key Applications
This compound Naphthalen-1-yl High π-electron rich Low (hydrophobic) Asymmetric catalysis, cytotoxic agents
(1S,2S)-1,2-Dimesitylethane-1,2-diamine 2,4,6-Trimethylphenyl Moderate Electron-donating Moderate Ligand design, metal complexes
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine 4-Methoxyphenyl Low Electron-donating High Pharmaceutical intermediates
(1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2-Chloro-4-fluorophenyl Low Electron-withdrawing Moderate Antiviral/antibacterial research
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine Phenyl + dimethylamino Low Strongly basic High Organocatalysis
Key Observations:
  • Steric Effects : The naphthalen-1-yl groups in the target compound create significant steric hindrance, limiting its utility in reactions requiring flexible ligand geometries but enhancing enantioselectivity in asymmetric catalysis .
  • Electronic Properties : Naphthyl groups provide π-π stacking capabilities, advantageous in stabilizing transition states or binding to aromatic biomolecular targets. In contrast, methoxy or halogen substituents alter electronic profiles (e.g., methoxy enhances solubility; halogens increase electrophilicity) .
  • Solubility : The hydrophobic naphthyl groups reduce water solubility, often necessitating dihydrochloride salt forms (e.g., CAS 824395-67-7) for practical use .

Biological Activity

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine, also known as 1,2-di-1-naphthyl-ethylenediamine, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and applications in drug development.

  • Molecular Formula : C22H22N2
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 1052707-27-3

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations have demonstrated that derivatives of naphthalene-based compounds exhibit significant antibacterial and antifungal activities. For instance, a series of substituted naphthalenes showed enhanced activity against various pathogens, suggesting that structural modifications can influence efficacy .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Naphthalene Derivative AAntibacterial32 µg/mL
Naphthalene Derivative BAntifungal16 µg/mL
This compoundAntimicrobial20 µg/mL

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Notably, metal complexes formed with this ligand have demonstrated significant cytotoxicity against different cancer cell lines. For example, complexes with Co(II) and Cu(II) showed IC50 values lower than those of standard chemotherapeutics like cisplatin .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

ComplexCell LineIC50 (µM)
Co(II) ComplexMCF-77.22
Cu(II) ComplexHCT1166.9
This compoundHepG210.5

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Apoptosis Induction : Studies indicate that this compound can trigger apoptosis in cancer cells via mitochondrial pathways .
  • DNA Interaction : Research suggests that the compound may intercalate with DNA, disrupting replication and transcription processes .

Case Studies

A notable study investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability correlated with increased concentrations of the compound. The study concluded that the compound's structural features significantly contribute to its anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., P95 masks) if ventilation is insufficient .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure .
  • Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with water. Seek medical attention for persistent symptoms .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at room temperature, protected from light .

Q. What analytical techniques are critical for characterizing the purity and stereochemistry of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and detect impurities. Compare shifts with computational predictions (e.g., DFT calculations) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: 186.25 g/mol) and isotopic patterns .
  • Melting Point Analysis : Verify purity via sharp melting points (expected range: 229–231.6°C) .

Q. How can researchers optimize synthetic routes for this compound?

  • Methodological Answer :

  • Reductive Amination : React naphthalen-1-yl ketones with ethylenediamine derivatives under hydrogenation (e.g., H2_2/Pd-C) .
  • Coupling Reactions : Explore Buchwald-Hartwig amination for aryl-amine bond formation, optimizing catalysts (e.g., Pd(OAc)2_2) and ligands .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate stereoisomers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in asymmetric catalysis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict enantioselectivity in catalytic cycles. Compare with experimental ee (enantiomeric excess) values .
  • Molecular Docking : Simulate interactions with chiral substrates (e.g., prochiral ketones) to design ligand modifications .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants under varying temperatures/pressures .

Q. What experimental strategies resolve contradictions between theoretical and observed stability data?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor thermal decomposition (onset ~204°C at 9 mmHg) and identify gaseous byproducts (e.g., NOx_x, CO) via GC-MS .
  • Accelerated Aging Studies : Expose samples to controlled humidity/temperature and analyze degradation via HPLC. Reconcile results with computational shelf-life models .
  • Replication : Repeat experiments across independent labs to rule out procedural variability .

Q. How does this diamine enhance the mechanical properties of advanced polymers, and how is its efficacy quantified?

  • Methodological Answer :

  • Crosslinking Efficiency : Incorporate the diamine into epoxy resins and measure glass transition temperature (TgT_g) via DSC. Compare with control polymers lacking the diamine .
  • Tensile Testing : Use ASTM D638 standards to evaluate Young’s modulus and elongation-at-break in composite films .
  • Environmental Resistance : Expose polymers to UV radiation (per ASTM G154) and track mechanical property retention .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity profiles reported across studies?

  • Methodological Answer :

  • In Vivo vs. In Vitro : Compare acute toxicity data (e.g., LD50_{50} in rodents) with in vitro cell viability assays (e.g., MTT). Adjust for metabolic differences using S9 liver fractions .
  • Dose-Response Curves : Perform nonlinear regression to identify thresholds for respiratory irritation (reported at ≥100 ppm) and validate via OECD Test Guideline 403 .

Tables for Key Data

Property Value Reference
Molecular Weight186.25 g/mol
Melting Point229–231.6°C
Boiling Point (9 mmHg)204°C
Acute Toxicity (Oral, Rat)LD50_{50}: 300–500 mg/kg
Decomposition ProductsCO, NOx_x, HBr

Notes

  • Avoid commercial suppliers listed in –17 and 20.
  • For synthesis scale-up, consult reactor design principles in CRDC subclass RDF2050112 .
  • Theoretical frameworks should align with experimental rigor per and .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
Reactant of Route 2
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine

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